molecular formula C16H15N3O3 B5328103 N-(1H-indazol-5-yl)-3,4-dimethoxybenzamide

N-(1H-indazol-5-yl)-3,4-dimethoxybenzamide

Cat. No.: B5328103
M. Wt: 297.31 g/mol
InChI Key: IBFVLGBJWGJYAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-indazol-5-yl)-3,4-dimethoxybenzamide is a compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The structure of this compound consists of an indazole moiety attached to a benzamide group with two methoxy substituents on the benzene ring.

Preparation Methods

The synthesis of N-(1H-indazol-5-yl)-3,4-dimethoxybenzamide typically involves the formation of the indazole ring followed by the attachment of the benzamide group. One common method for synthesizing indazole derivatives is through transition metal-catalyzed reactions. For example, a Cu(OAc)2-catalyzed reaction can be used to form the indazole ring by N–N bond formation employing oxygen as the terminal oxidant . The benzamide group can then be introduced through a condensation reaction with 3,4-dimethoxybenzoic acid.

Chemical Reactions Analysis

N-(1H-indazol-5-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Condensation: The benzamide group can participate in condensation reactions with amines or alcohols to form amides or esters.

Scientific Research Applications

N-(1H-indazol-5-yl)-3,4-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-indazol-5-yl)-3,4-dimethoxybenzamide involves the inhibition of specific enzymes or receptors in the body. For example, it has been shown to inhibit histone deacetylases, which play a role in regulating gene expression . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

N-(1H-indazol-5-yl)-3,4-dimethoxybenzamide can be compared to other indazole derivatives, such as:

Properties

IUPAC Name

N-(1H-indazol-5-yl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-21-14-6-3-10(8-15(14)22-2)16(20)18-12-4-5-13-11(7-12)9-17-19-13/h3-9H,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFVLGBJWGJYAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)NN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198950
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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